molecular formula C16H18N4OS B10980651 N-[2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

N-[2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

Katalognummer: B10980651
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: HOFQTOLOWSXUAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1H-Pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is a heterocyclic compound featuring a propanamide backbone substituted with pyrazole, pyrrole, and thiophene moieties. Pyrazole and pyrrole are nitrogen-containing aromatic rings, while thiophene is a sulfur-containing heterocycle.

Eigenschaften

Molekularformel

C16H18N4OS

Molekulargewicht

314.4 g/mol

IUPAC-Name

N-(2-pyrazol-1-ylethyl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C16H18N4OS/c21-16(17-6-10-20-9-3-5-18-20)12-15(14-4-11-22-13-14)19-7-1-2-8-19/h1-5,7-9,11,13,15H,6,10,12H2,(H,17,21)

InChI-Schlüssel

HOFQTOLOWSXUAG-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C=C1)C(CC(=O)NCCN2C=CC=N2)C3=CSC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Substitution

Procedure :

  • Reactants : Pyrazole (1 eq), 2-chloroethylamine hydrochloride (1 eq), potassium carbonate (2 eq).

  • Conditions : Reflux in dimethylformamide (DMF) at 80°C for 12 hours.

  • Workup : The mixture is poured into ice-cold water, and the product is extracted with chloroform. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Yield : ~60–70% after purification via column chromatography (silica gel, ethyl acetate/hexane 1:1).

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the pyrazole nitrogen attacks the electrophilic carbon of 2-chloroethylamine, displacing chloride.

Synthesis of 3-(1H-Pyrrol-1-yl)-3-(thiophen-3-yl)propanoic Acid

Double Alkylation of Malonic Ester

Procedure :

  • Step 1 : Diethyl malonate (1 eq) is treated with sodium hydride (2 eq) in dry tetrahydrofuran (THF) at 0°C. Thiophen-3-ylmethyl bromide (1 eq) is added dropwise, and the mixture is stirred at room temperature for 6 hours.

  • Step 2 : The intermediate mono-alkylated product is subjected to a second alkylation with pyrrol-1-ylmethyl bromide (1 eq) under identical conditions.

  • Hydrolysis : The dialkylated malonate ester is hydrolyzed with aqueous NaOH (6 M) at reflux for 4 hours, followed by acidification with HCl to yield the dicarboxylic acid.

  • Decarboxylation : The dicarboxylic acid is heated at 150°C under vacuum to afford 3-(thiophen-3-yl)-3-(pyrrol-1-yl)propanoic acid.

Key Data :

  • Yield : ~45–55% after decarboxylation.

  • Characterization : 1H NMR (CDCl3, 400 MHz): δ 7.32–7.28 (m, 2H, thiophene-H), 6.85–6.79 (m, 2H, pyrrole-H), 3.45 (s, 2H, CH2), 2.95 (s, 2H, CH2).

Alternative Route: Conjugate Addition

Procedure :

  • Substrate : Methyl acrylate (1 eq) is treated with thiophen-3-ylmagnesium bromide (1 eq) in THF at −78°C, followed by quenching with ammonium chloride.

  • Second Addition : The resulting β-thiophenyl ester undergoes a second conjugate addition with pyrrol-1-ylmagnesium bromide (1 eq).

  • Hydrolysis : The diester is hydrolyzed to the dicarboxylic acid and decarboxylated as above.

Limitations : Lower yields (~30–40%) due to competing side reactions.

Amide Bond Formation

Acid Chloride Method

Procedure :

  • Activation : 3-(1H-Pyrrol-1-yl)-3-(thiophen-3-yl)propanoic acid (1 eq) is treated with thionyl chloride (2 eq) at reflux for 2 hours to form the acid chloride.

  • Coupling : The acid chloride is reacted with 2-(1H-pyrazol-1-yl)ethylamine (1 eq) in dichloromethane (DCM) with triethylamine (2 eq) as a base. The mixture is stirred at 0°C for 1 hour and then at room temperature for 6 hours.

  • Workup : The product is extracted with DCM, washed with brine, and purified via column chromatography (silica gel, methanol/DCM 5:95).

Key Data :

  • Yield : ~65–75%.

  • Characterization : IR (ATR): 3279 cm⁻¹ (NH), 1650 cm⁻¹ (amide I).

Coupling Reagent Approach

Procedure :

  • Reagents : Propanoic acid (1 eq), 2-(1H-pyrazol-1-yl)ethylamine (1 eq), HATU (1.2 eq), DIPEA (3 eq) in DCM.

  • Conditions : Stir at room temperature for 12 hours.

  • Yield : ~70–80% after purification.

Optimization Challenges

Purification of Gem-Disubstituted Intermediates

  • The dialkylated malonate ester often co-elutes with mono-alkylated byproducts.

  • Solution : Gradient elution (hexane to ethyl acetate) improves separation.

Comparative Analysis of Methods

Parameter Malonate Alkylation Conjugate Addition
Yield 45–55%30–40%
Purity High (≥95%)Moderate (80–90%)
Operational Simplicity ModerateLow
Scalability Suitable for gram-scaleLimited to small scale

Analyse Chemischer Reaktionen

Wirkmechanismus

Der Wirkmechanismus von N-[2-(1H-Pyrazol-1-yl)ethyl]-3-(1H-Pyrrol-1-yl)-3-(Thiophen-3-yl)propanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung ab und erfordern weitere Forschung, um sie zu klären.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-[2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Vergleich Mit ähnlichen Verbindungen

Table 1. Comparison of Propanamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Data (if available)
Target Compound* Likely C18H21N5OS ~363.45 Pyrazole, pyrrole, thiophen-3-yl Not reported
N-(2-Aminophenyl)-3-(1H-pyrazol-1-yl)propanamide C12H14N4O 230.27 Pyrazole, aminophenyl Not reported
N-(2-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide C13H15N3O2 245.28 Pyrazole, methoxyphenyl Tested in SH-SY5Y cells for neuroprotection

*Estimated based on structural analysis.

Influence of Thiophene Substitution Position

Thiophene ring positioning significantly impacts molecular interactions:

  • The target compound features thiophen-3-yl, whereas analogues like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol () have thiophen-2-yl.

Role of Pyrrole and Pyrazole Moieties

The simultaneous presence of pyrrole and pyrazole in the target compound is unique among the evidence-provided analogues. Pyrrole’s electron-rich nature could enhance π-π stacking interactions, while pyrazole’s hydrogen-bonding capacity might improve target affinity. In contrast, compounds like 3-(1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide () replace pyrrole with indole, a bulkier bicyclic system, which may reduce membrane permeability compared to the target’s simpler pyrrole .

Research Findings and Implications

  • Pharmacological Potential: Compounds like those in demonstrated neuroprotective effects in SH-SY5Y cells, suggesting that the target compound’s heterocyclic richness could enhance bioactivity .
  • Structural Optimization : The pyrrole-thiophene-pyrazole triad may offer synergistic effects, balancing hydrophobicity (thiophene) and hydrogen-bonding capacity (pyrazole/pyrrole) for improved drug-likeness.

Biologische Aktivität

N-[2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is a complex organic compound characterized by its unique heterocyclic structure, which includes pyrazole, pyrrole, and thiophene moieties. This structural diversity contributes to its significant biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The specific arrangement of these atoms allows for various interactions with biological systems, which can lead to diverse pharmacological effects.

Component Structure Description
Pyrazole RingPyrazoleContributes to anti-inflammatory and analgesic properties.
Pyrrole RingPyrroleEnhances interaction with biological targets.
Thiophene MoietyThiopheneMay stabilize radical intermediates during metabolism.

Biological Activities

Research indicates that compounds with similar structural features often exhibit a variety of biological activities, including:

  • Anti-inflammatory Effects : Studies have shown that derivatives of pyrazole and pyrrole can significantly inhibit inflammatory pathways. For instance, compounds similar to N-[2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide have demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo .
  • Analgesic Properties : The compound has been evaluated for its analgesic effects, with some studies indicating comparable efficacy to standard analgesics like indomethacin .
  • Anticancer Potential : The presence of the thiophene group is believed to enhance the compound's anticancer properties by stabilizing reactive intermediates that can interact with cancer cell pathways. Research has shown promising results in inhibiting cancer cell proliferation in various assays .

The mechanism by which N-[2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide exerts its biological effects is primarily through interaction with specific enzymes and receptors involved in disease pathways. Docking studies have suggested that the compound has a high binding affinity for targets related to inflammation and cancer progression, facilitating its therapeutic potential.

Case Studies

Several studies have explored the biological activity of compounds similar to N-[2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide:

  • Anti-inflammatory Activity : A study demonstrated that a related pyrazole derivative inhibited TNF-α production by 76% at a concentration of 10 µM compared to dexamethasone at 76% inhibition at 1 µM, highlighting the potential of these compounds in treating inflammatory diseases .
  • Cancer Cell Proliferation : Another research effort showed that derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

Q & A

What are the critical considerations for designing a synthetic route for this compound?

The synthesis of N-[2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide requires multi-step optimization due to its complex heterocyclic architecture. Key steps include:

  • Intermediate preparation : Synthesize pyrazole and pyrrole precursors separately, ensuring regioselectivity in cyclization reactions (e.g., using hydrazine derivatives for pyrazole formation) .
  • Coupling strategies : Use nucleophilic substitution or amide-bond-forming reagents (e.g., EDCI/HOBt) to link the ethylpyrazole side chain to the propanamide backbone .
  • Stereochemical control : Monitor the stereochemistry at the propanamide’s chiral center using chiral HPLC or asymmetric catalysis .
  • Purification : Employ column chromatography or recrystallization to isolate high-purity product, validated by NMR and LC-MS .

How can structural discrepancies in crystallographic data be resolved for this compound?

Conflicting crystallographic data often arise from polymorphic forms or solvent inclusion. To address this:

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL) for refinement, ensuring data resolution < 1.0 Å and R-factor < 0.05 .
  • DFT calculations : Compare experimental bond lengths/angles with computational models (e.g., Gaussian09) to validate geometry .
  • Thermal analysis : Perform differential scanning calorimetry (DSC) to detect polymorph transitions .

What methodologies are recommended for analyzing biological activity in vitro?

Given the compound’s structural similarity to bioactive analogs (e.g., thiazinane-pyrrole hybrids), prioritize:

  • Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to evaluate affinity .
  • Control compounds : Include structurally simplified analogs (e.g., lacking thiophene) to isolate functional group contributions .

How should contradictory SAR (structure-activity relationship) data be interpreted?

Discrepancies in SAR may arise from assay variability or substituent electronic effects. Mitigate this by:

  • Systematic substitution : Synthesize derivatives with incremental modifications (e.g., thiophene → furan, pyrrole → indole) and test in parallel .
  • QSAR modeling : Use CODESSA or MOE to correlate electronic parameters (Hammett σ) with activity .
  • Meta-analysis : Compare datasets across published analogs (e.g., pyrazole-thiophene hybrids vs. pyrrole-furan derivatives) .

What advanced spectroscopic techniques are essential for characterizing degradation products?

Degradation pathways (e.g., hydrolysis, oxidation) require:

  • High-resolution mass spectrometry (HR-MS) : Identify fragment ions with < 5 ppm mass error .
  • 2D NMR (COSY, HSQC) : Map proton-carbon correlations to distinguish regioisomers .
  • XPS or Raman spectroscopy : Detect sulfur oxidation states in thiophene or pyrazole moieties .

How can computational tools aid in predicting metabolic stability?

  • In silico metabolism : Use ADMET Predictor or MetaSite to simulate Phase I/II metabolism, focusing on CYP450-mediated oxidation of pyrrole/thiophene .
  • MD simulations : Assess binding stability with hepatic enzymes (e.g., CYP3A4) using GROMACS .
  • Experimental validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

What strategies optimize yield in large-scale synthesis without compromising purity?

  • Flow chemistry : Implement continuous reactors for exothermic steps (e.g., cyclization) to enhance reproducibility .
  • Catalyst screening : Test Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for thiophene functionalization) .
  • Process analytical technology (PAT) : Use inline FTIR or Raman to monitor reaction progress .

How do solvent polarity and temperature affect crystallization outcomes?

  • Solvent screening : Use Hansen solubility parameters to identify optimal crystallizing solvents (e.g., DMF/water vs. THF/heptane) .
  • Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions to promote single-crystal growth .
  • Polymorph control : Add crystal seeds or use anti-solvent (e.g., ether) to favor specific forms .

What are the challenges in establishing a reliable SAR for the thiophene moiety?

Thiophene’s electronic and steric effects complicate SAR due to:

  • π-Stacking variability : Crystallographic data may show inconsistent packing interactions .
  • Oxidative instability : Thiophene sulfoxides can form under assay conditions, altering activity .
  • Comparative studies : Replace thiophene with selenophene or phenyl to isolate electronic contributions .

How can researchers address low solubility in biological assays?

  • Prodrug design : Introduce phosphate or ester groups at the propanamide carbonyl .
  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
  • Salt formation : Screen counterions (e.g., HCl, mesylate) for improved pharmacokinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.